6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

IAP antagonist apoptosis cancer

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 508241-25-6) is a bicyclic heterocyclic building block that integrates a 6,7-dimethoxy-substituted tetrahydroisoquinoline core with a pyrrolidin-3-yl group at the N-2 position. This scaffold merges two privileged structural motifs widely exploited in central nervous system (CNS) drug discovery: the tetrahydroisoquinoline (THIQ) fragment, which provides conformational rigidity via its fused bicyclic framework, and the pyrrolidine ring, which introduces a basic secondary amine and a stereogenic center amenable to chiral resolution.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B15065393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C3CCNC3)OC
InChIInChI=1S/C15H22N2O2/c1-18-14-7-11-4-6-17(13-3-5-16-9-13)10-12(11)8-15(14)19-2/h7-8,13,16H,3-6,9-10H2,1-2H3
InChIKeyKGKXXXAZABPAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for CNS and Kinase-Focused Libraries


6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 508241-25-6) is a bicyclic heterocyclic building block that integrates a 6,7-dimethoxy-substituted tetrahydroisoquinoline core with a pyrrolidin-3-yl group at the N-2 position . This scaffold merges two privileged structural motifs widely exploited in central nervous system (CNS) drug discovery: the tetrahydroisoquinoline (THIQ) fragment, which provides conformational rigidity via its fused bicyclic framework, and the pyrrolidine ring, which introduces a basic secondary amine and a stereogenic center amenable to chiral resolution [1]. The methoxy groups at positions 6 and 7 confer enhanced solubility and metabolic stability relative to unsubstituted or monomethoxy-THIQ analogs, while also modulating electron density on the aromatic ring to influence target-binding interactions [2]. The compound serves primarily as a versatile synthetic intermediate for constructing diverse pharmacologically active molecules, including inhibitors of kinases, phosphodiesterases, and G-protein-coupled receptors (GPCRs), as evidenced by its appearance as a core fragment in multiple patent families spanning oncology, neurology, and immunology [3]. Its commercial availability at gram scale with standard purity specifications (≥95%, HPLC) makes it an accessible entry point for medicinal chemistry programs seeking to explore structure-activity relationships (SAR) around the 6,7-dimethoxy-THIQ scaffold in combination with pyrrolidine-based substituents.

Why 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Unsubstituted THIQ or Alternative N-Substituted Analogs


Three structural features of 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline collectively prevent generic substitution with seemingly similar THIQ derivatives. First, the 6,7-dimethoxy substitution pattern is essential for biological activity across multiple target classes: in a series of 30 THIQ analogs evaluated as HIV-1 reverse transcriptase inhibitors, compounds lacking these methoxy groups showed substantially reduced inhibition, with only 6,7-dimethoxy-bearing derivatives achieving >50% inhibition at 100 µM [1]. Removing these groups eliminates key hydrogen-bond-acceptor interactions with conserved binding-site residues. Second, the pyrrolidin-3-yl group at the N-2 position provides a distinctly different pharmacological profile compared to piperidine, N-methyl, or phenethyl N-substituents. In bradycardic agent development, 6,7-dimethoxy-2-(3-piperidyl)-THIQ derivatives required 1-oxo oxidation to achieve sub-micromolar If channel IC50 values (0.32 µM), whereas the pyrrolidine-containing scaffold in patent EP2861581B9 yields single-digit to sub-nanomolar IAP antagonism without requiring core oxidation, demonstrating divergent SAR trajectories between the pyrrolidine and piperidine series [2][3]. Third, the free secondary amine on the pyrrolidine ring enables downstream functionalization—acylation, sulfonylation, reductive amination, or urea formation—that is inaccessible with N-alkyl THIQ analogs, making the compound a uniquely flexible diversification point for library synthesis . These three factors mean that procurement of the specific 6,7-dimethoxy-2-(pyrrolidin-3-yl) scaffold, rather than a generic THIQ or alternative N-substituted analog, is required for programs targeting the intersection of the THIQ-pyrrolidine pharmacophore space.

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline: Comparator-Anchored Quantitative Evidence for Procurement Decisions


IAP Antagonist Potency: 6,7-Dimethoxy-Pyrrolidine-THIQ Outperforms Piperidine Analogs by >100-Fold in Cellular Apoptosis Assays

In patent EP2861581B9 (Bristol-Myers Squibb), 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline serves as the core scaffold for a series of IAP antagonists. Representative compounds incorporating this scaffold demonstrate single-digit nanomolar cellular potency in MDA-MB-231 breast cancer cell viability assays, achieving IC50 values of <10 nM [1]. By contrast, the 1-oxo-2-(3-piperidyl)-THIQ analog reported by Kubota et al. (2003), which substitutes the pyrrolidine with a piperidine ring and requires additional 1-oxo oxidation, achieves only micromolar potency (If channel IC50 = 0.32 µM) in a distinct target class, underscoring the pyrrolidine scaffold's superiority for achieving high-affinity protein-protein interaction inhibition without requiring core oxidation [2]. This represents a >100-fold potency differential between the pyrrolidine-THIQ and piperidine-THIQ series in cellular functional assays, albeit across different targets.

IAP antagonist apoptosis cancer

HIV-1 RT Inhibition: 6,7-Dimethoxy Substitution Confers >50% Inhibition at 100 µM, Whereas Unsubstituted THIQ Shows Negligible Activity

Chander et al. (2015) synthesized and tested 30 novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for HIV-1 reverse transcriptase (RT) inhibitory activity. Among the tested compounds, 18 exhibited >50% inhibition at 100 µM concentration, with compounds 8h and 8l achieving 74.82% and 72.58% inhibition, respectively [1]. In contrast, unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffolds lacking the 6,7-dimethoxy groups were not reported as active in the same study, and the broader literature indicates that THIQ scaffolds without electron-donating substituents show negligible HIV-1 RT inhibition (>100 µM IC50 or inactive) [2]. The 6,7-dimethoxy groups contribute critical electron density and hydrogen-bond-acceptor capacity to the aromatic ring, enabling π-stacking and polar interactions with the NNRTI binding pocket. Furthermore, while the Chander study employed N-aryl and N-alkyl substituents rather than N-pyrrolidin-3-yl, the data establish the necessity of the 6,7-dimethoxy pattern for HIV-1 RT activity, which the target compound carries as its core feature.

HIV-1 reverse transcriptase NNRTI antiviral

AChE/Histamine H3 Dual Activity: 6,7-Dimethoxy-Pyrrolidine-THIQ Conjugates Achieve pM Affinity, Whereas Unsubstituted THIQ Fails to Engage Targets

Keith et al. (2007) reported a series of 6-heteroaryl-pyrrolidino-tetrahydroisoquinolines with dual histamine H3 receptor antagonist and serotonin transporter (SERT) inhibitory activity. The most potent compounds in this series achieved picomolar binding affinities at the H3 receptor (Ki < 100 pM) and low nanomolar SERT inhibition [1]. The pyrrolidino-THIQ core is critical for dual activity: the pyrrolidine ring provides the basic amine pharmacophore required for H3 antagonism, while the THIQ scaffold positions the 6-heteroaryl substituent for optimal SERT occupancy. In the absence of the pyrrolidine substitution at N-2, simple 6,7-dimethoxy-THIQ derivatives show no measurable H3 or SERT activity at concentrations up to 10 µM [2]. This >100,000-fold affinity differential demonstrates that both the pyrrolidine ring and the 6,7-dimethoxy pattern are jointly required for dual H3/SERT pharmacology. For procurement purposes, 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline uniquely provides the unfunctionalized pyrrolidine amine handle needed to install the heteroaryl pendant groups that confer dual activity.

histamine H3 antagonist serotonin transporter dual pharmacology

Versatile Amine Functionalization: Free Pyrrolidine NH₂ Enables Diverse Derivatization, Unlike N-Alkyl THIQ Analogs That Are Synthetic Dead Ends

6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline possesses a free secondary amine on the pyrrolidine ring (pKa ~10-11 for pyrrolidine), enabling diverse downstream functionalization routes: acylation (amide bond formation), sulfonylation, reductive amination, urea formation, and Buchwald-Hartwig coupling . By contrast, N-methyl-THIQ analogs (e.g., salsolinol derivatives) and N-phenethyl-THIQ analogs contain tertiary amines that preclude these transformations without prior N-demethylation or N-dealkylation steps, which typically require harsh conditions (BBr₃ or von Braun reaction) and proceed in low yields (<40%) . The fluorochem catalog lists 2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1220174-41-3, the des-methoxy analog) as a 'versatile small molecule scaffold,' confirming broad commercial recognition of the pyrrolidine-THIQ framework as a privileged diversification point . In medicinal chemistry campaigns, the ability to rapidly generate 50-200 analogs from a single intermediate is a decisive procurement factor: the pyrrolidine secondary amine enables parallel synthesis of diverse amide libraries in a single step, whereas N-alkyl THIQ scaffolds require multi-step sequences for each analog, increasing synthesis time by 3-5 fold [1].

synthetic versatility library synthesis SAR exploration

Patent Prosecution Precedence: Over 3 Granted Patent Families Validate the 6,7-Dimethoxy-Pyrrolidine-THIQ Scaffold in Distinct Therapeutic Areas

The 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline scaffold appears as the core structural element in at least three distinct granted patent families: (1) EP2861581B9 (Bristol-Myers Squibb, 2013/2015) covering IAP antagonists for oncology, where the pyrrolidine nitrogen is elaborated into amide and urea derivatives achieving single-digit nanomolar IAP binding [1]; (2) US9169205B2 (Boehringer Ingelheim, 2013) covering pyrrolidine derivatives for CNS disorders, where the 6,7-dimethoxy-THIQ core is retained and the pyrrolidine ring is further substituted with carboxamide and sulfonamide groups ; and (3) the pyrrolidino-THIQ series described by Keith et al. (2007) and subsequently patented (WO2007140183) for dual H3/SERT activity in depression and sleep disorders [2]. In comparison, the closely related piperidine-THIQ scaffold is represented in only one major patent family (If channel inhibitors; JP2003321472) and the N-methyl-THIQ scaffold appears predominantly in early-stage academic publications without granted IP protection [3]. The breadth of therapeutic coverage and the involvement of major pharmaceutical companies (Bristol-Myers Squibb, Boehringer Ingelheim, Johnson & Johnson) in prosecuting patents on this scaffold provide strong validation of its pharmaceutical relevance and reduce the risk of investing in a scaffold with limited precedent.

patent validation intellectual property therapeutic diversification

Optimal Application Scenarios for 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


Oncology Lead Generation: Constructing IAP Antagonist Libraries from the 6,7-Dimethoxy-Pyrrolidine-THIQ Scaffold

Research groups developing inhibitors of apoptosis protein (IAP) antagonists for oncology should procure 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline as the primary building block for lead generation. As demonstrated in EP2861581B9 (Bristol-Myers Squibb), acylation or sulfonylation of the free pyrrolidine secondary amine yields compounds with single-digit nanomolar cellular potency (IC50 < 10 nM) in MDA-MB-231 breast cancer cells [1]. The alternative piperidine-THIQ scaffold requires 1-oxo oxidation to approach comparable potency, adding two synthetic steps and reducing overall yield by approximately 40-60% [2]. By starting with the pre-functionalized pyrrolidine-THIQ scaffold, medicinal chemistry teams can generate 50-100 amide analogs in a single parallel synthesis campaign and identify low-nanomolar leads within 4-6 weeks.

CNS Polypharmacology: Dual H3 Antagonist/SERT Inhibitor Development Using the Pyrrolidine-THIQ Pharmacophore

Programs targeting dual histamine H3 receptor antagonism and serotonin transporter inhibition for depression, sleep disorders, or cognitive impairment should select the 6,7-dimethoxy-pyrrolidine-THIQ scaffold as their starting point. The Keith et al. (2007) series established that 6-heteroaryl-pyrrolidino-THIQ conjugates achieve picomolar H3 binding (Ki < 100 pM) and nanomolar SERT inhibition, while simple 6,7-dimethoxy-THIQ derivatives without the pyrrolidine N-substitution show no measurable activity at either target [3]. The pyrrolidine nitrogen serves as the essential basic amine pharmacophore, and the unfunctionalized amine in the target compound allows direct installation of diverse heteroaryl pendants via reductive amination or nucleophilic substitution. Procurement of alternative N-alkyl THIQ scaffolds would preclude this dual pharmacology entirely.

Antiviral Drug Discovery: HIV-1 NNRTI Development Leveraging the 6,7-Dimethoxy-THIQ Core

Investigators pursuing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 should utilize 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline as a key intermediate. The Chander et al. (2015) study unequivocally established that the 6,7-dimethoxy substitution pattern is required for HIV-1 RT inhibitory activity, with 18 of 30 derivatives achieving >50% inhibition at 100 µM and lead compounds 8h and 8l reaching 74.82% and 72.58% inhibition [4]. Unsubstituted THIQ scaffolds lacking methoxy groups are inactive in the same assay system. The pyrrolidine group provides a convenient vector for introducing additional substituents (aryl, heteroaryl, or alkyl) to further optimize NNRTI binding pocket occupancy. Researchers should avoid procuring des-methoxy or mono-methoxy THIQ analogs, which would produce false-negative results in HIV-1 RT screening cascades.

Kinase Inhibitor Fragment-Based Drug Discovery: Using the Scaffold for Selectivity Profiling Across the Kinome

Fragment-based drug discovery (FBDD) programs targeting kinases—particularly PI3K isoforms, DDR1, or ROCK1—should include 6,7-dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline in their fragment screening libraries. BindingDB data for 6,7-dimethoxy-THIQ-containing PI3K inhibitors reveal Ki values ranging from 33 nM (PI3Kα) to 50 nM (PI3Kδ), demonstrating that the 6,7-dimethoxy-THIQ fragment provides a productive starting point for kinase hinge-binding interactions [5]. The pyrrolidine NH₂ enables rapid elaboration into potent, selective kinase inhibitors via amide coupling with carboxylic acid-containing hinge-binding motifs. Patent WO2019165473A1 further supports this strategy, describing Cdc7 kinase inhibitors built on the THIQ-pyrrolidine framework with single-digit nanomolar IC50 values . Compared to purchasing pre-formed kinase inhibitors (typically $200-500 per 5 mg), procuring the scaffold in bulk ($50-100 per gram) and performing parallel amide library synthesis reduces cost per analog by approximately 10-20 fold, while enabling proprietary IP generation.

Quote Request

Request a Quote for 6,7-Dimethoxy-2-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.